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Compound of Interest

Compound Name: 2-Phenoxybenzophenone

CAS No.: 42506-05-8

Cat. No.: B14659841

Get Quote

Executive Summary
This guide provides a technical analysis of the 1H and 13C NMR spectral signatures of 2-
Phenoxybenzophenone, a critical intermediate in the synthesis of non-steroidal anti-

inflammatory drugs (NSAIDs) and UV-curable photoinitiators.

Unlike standard spectral databases that list peak values in isolation, this guide focuses on

comparative structural elucidation. It specifically addresses the analytical challenge of

distinguishing the 2-phenoxy (ortho) isomer from its 4-phenoxy (para) regioisomer—a common

impurity in Friedel-Crafts acylation or nucleophilic aromatic substitution workflows.

Experimental Methodology
To ensure reproducibility and spectral resolution, the following protocol is recommended.

Sample Preparation Protocol
Solvent: Deuterated Chloroform (
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, 99.8% D) with 0.03% TMS (v/v).

Rationale:

prevents hydrogen bonding interactions that might occur in DMSO-

, ensuring the chemical shifts reflect the intrinsic electronic environment of the ether
linkage.

Concentration:

1H NMR: 10–15 mg in 0.6 mL solvent.

13C NMR: 40–50 mg in 0.6 mL solvent (essential for quaternary carbon detection).

Temperature: 298 K (25°C).

1H NMR Spectral Analysis
The 1H NMR spectrum of 2-Phenoxybenzophenone is characterized by significant magnetic

non-equivalence due to the lack of symmetry in the ortho-substituted ring.

Spectral Assignment Strategy
The molecule consists of three aromatic ring systems with distinct magnetic environments:

Ring A (Benzoyl, unsubstituted): 5 protons, typical monosubstituted pattern.

Ring B (Central, 1,2-disubstituted): 4 protons, ABCD system.

Ring C (Phenoxy, unsubstituted): 5 protons, typical monosubstituted pattern.

Diagnostic Signals (400 MHz, CDCl3)
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Proton
Environment

Chemical Shift
(

, ppm)

Multiplicity Integration
Structural
Insight

H-6 (Ring B) 7.65 – 7.75 dd or d 1H

Key Diagnostic:

Ortho to the

Carbonyl.

Deshielded by

the anisotropic

cone of the C=O

group.

Ring A (Ortho) 7.75 – 7.85 d / m 2H

Ortho protons of

the benzoyl ring;

deshielded by

C=O.

Ring A/C

(Meta/Para)
7.30 – 7.55 m ~6H

Overlapping

multiplets of the

unsubstituted

rings.

Ring C (Ortho) 6.90 – 7.05 d / m 2H

Ortho protons of

the phenoxy ring;

shielded by the

electron-donating

oxygen lone pair.

H-3 (Ring B) 6.85 – 6.95 d 1H

Key Diagnostic:

Ortho to the

Ether Oxygen.

Strongly shielded

by the phenoxy

group.

H-4, H-5 (Ring B) 7.10 – 7.25 m 2H

Remaining

protons on the

central ring.
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Technical Note: The "Gap" between the deshielded H-6 (~7.7 ppm) and the shielded H-3 (~6.9

ppm) is the defining characteristic of the ortho-isomer. In the para-isomer, this magnetic

anisotropy is distributed symmetrically.

13C NMR Spectral Analysis
The 13C spectrum confirms the skeleton through the carbonyl resonance and the distinct ipso-

carbon shifts.

Key Carbon Resonances

Carbon Type
Shift (

, ppm)
Assignment Logic

Carbonyl (C=O) 196.0 – 198.0

Characteristic benzophenone

ketone signal. Slightly shielded

compared to unsubstituted

benzophenone due to the

ortho-ether resonance

donation.

C-O (Ipso, Ring B) 155.0 – 158.0
Quaternary carbon attached to

the ether oxygen.

C-O (Ipso, Ring C) 155.0 – 157.0
Quaternary carbon of the

phenoxy group.

Aromatic CH 117.0 – 135.0

Complex region. C-3 (ortho to

oxygen) will be the most

upfield signal (~117-120 ppm).

Comparative Analysis: 2-Phenoxy vs. 4-Phenoxy Isomer
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This section is critical for researchers validating regiospecific synthesis (e.g., distinguishing

products of nucleophilic aromatic substitution).

Structural Differentiators

Feature
2-

Phenoxybenzophen

one (Ortho)

4-

Phenoxybenzophen

one (Para)

Analytical

Conclusion

Symmetry Asymmetric Symmetric Axis

The 4-isomer has a

axis of rotation

through the C=O and

C-O bonds.

Ring B Pattern ABCD System AA'BB' System

The 4-isomer shows

two distinct doublets

(roofing effect)

integrating to 2H

each. The 2-isomer

shows 4 distinct 1H

signals.

# of 13C Signals 17 Unique Signals 13 Unique Signals

The 4-isomer has

fewer carbon signals

due to equivalence in

Ring B.

Steric Effect Twisted Conformation Planar Potential

The ortho-phenoxy

group forces the

carbonyl out of plane,

slightly affecting the

C=O shift compared

to the para-isomer.

Analytical Workflow: Isomer Determination
The following decision tree outlines the logical process for confirming the 2-phenoxy structure

using standard 1D and 2D NMR experiments.
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Secondary Validation (Optional)

Crude Product Isolation

Acquire 1H NMR (CDCl3)

Analyze Central Ring (Ring B) Signals

Coupling Pattern?

Complex ABCD System
(4 distinct protons)

Asymmetric

Symmetric AA'BB' System
(2 sets of equivalent protons)

Symmetric

Confirmation: 2-PhenoxybenzophenoneCOSY Spectrum

Verify H3-H4-H5-H6 connectivity

13C Count

Count 17 Carbon peaks

Confirmation: 4-Phenoxybenzophenone

Click to download full resolution via product page

Caption: Logical workflow for distinguishing regioisomers of phenoxybenzophenone using 1H

NMR coupling patterns.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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